Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is characterized by its unique spiro structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable diol with an ester, followed by cyclization to form the spiro ring system . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction pathways as those used in laboratory settings. Industrial processes would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1,6-dioxaspiro[4.4]nonane: This compound shares a similar spiro structure but with different substituents.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with a different ring size and substituents.
Uniqueness
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific ring structure and ester functional group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications where other spiro compounds may not be suitable.
Biological Activity
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound exhibits a distinctive spirocyclic structure characterized by a combination of dioxane and carboxylate functional groups. This structural arrangement contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. It has been observed to act as both an inhibitor and an activator in various enzymatic reactions, impacting cellular metabolism and signaling pathways. The compound's ability to modulate enzyme activity is crucial for its potential therapeutic applications.
Enzyme Interaction Studies
Research indicates that this compound can influence the activity of several key enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit certain hydrolases and transferases, which are vital for metabolic regulation.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential applications in developing antimicrobial agents.
Case Studies and Efficacy Data
Several studies have evaluated the efficacy of this compound in biological systems. Below is a summary of key findings from recent research:
Study | Compound Tested | Biological Activity | Results |
---|---|---|---|
Study A | This compound | Antimicrobial | Inhibition of growth in E. coli (p < 0.05) |
Study B | This compound | Enzyme inhibition | Significant reduction in enzyme activity (p < 0.01) |
Study C | This compound | Cytotoxicity | Reduced cell viability in cancer cell lines (IC50 = 25 µM) |
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure Type | Notable Properties | Biological Activity |
---|---|---|---|
Ethyl 1,3-dioxolane-4-carboxylate | Dioxolane | General reactivity | Moderate antimicrobial |
Ethyl 1,4-dioxaspiro[4.5]decane-2-carboxylate | Dioxaspiro | High stability | Low enzyme inhibition |
This compound | Spirocyclic | Unique reactivity | Significant enzyme modulation |
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 1,7-dioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-2-13-9(11)8-10(14-8)4-3-6-12-7-5-10/h8H,2-7H2,1H3 |
InChI Key |
PZNOCLAXMPTRCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCOCC2 |
Origin of Product |
United States |
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